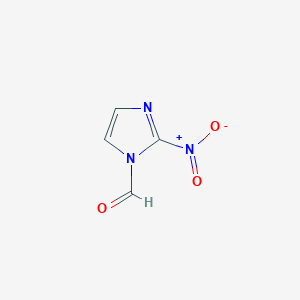

1-formyl-2-nitro-1H-imidazole

Description

1-Formyl-2-nitro-1H-imidazole is a nitroimidazole derivative characterized by a formyl group at the 1-position and a nitro group at the 2-position of the imidazole ring. It is synthesized via nitration of 1-formylimidazole in tetrahydrofuran (THF), achieving a yield of ~62% after purification by flash column chromatography . Structural confirmation is performed via ¹H NMR spectroscopy, with key signals at δ 2.8 (s, 3H), 7.20 (d, 1H), and 7.74 (d, 1H) in CDCl₃ . This compound is of interest in medicinal and synthetic chemistry due to its reactive nitro and formyl groups, which facilitate further functionalization.

Properties

Molecular Formula |

C4H3N3O3 |

|---|---|

Molecular Weight |

141.09 g/mol |

IUPAC Name |

2-nitroimidazole-1-carbaldehyde |

InChI |

InChI=1S/C4H3N3O3/c8-3-6-2-1-5-4(6)7(9)10/h1-3H |

InChI Key |

YLFJFSQSHRYYOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 1-Formyl-2-nitro-1H-imidazole and Analogues

Structural and Functional Differences

- Nitro Group Position: The 2-nitro substitution in 1-formyl-2-nitro-1H-imidazole contrasts with 4- or 5-nitro positions in analogues (e.g., 1-ethyl-2-methyl-4-nitro-1H-imidazole , Ronidazole ). Position affects electronic distribution: nitro at 2-position creates stronger electron-withdrawing effects, altering reactivity in electrophilic substitutions. Benzimidazoles (e.g., 2-heptadecyl-4-nitro-1H-benzimidazole ) feature fused benzene rings, increasing aromaticity and stability compared to monocyclic imidazoles.

Substituent Effects :

Synthetic Utility :

Preparation Methods

Reaction Mechanism and Regioselectivity

The C-2 position of 1-formylimidazole exhibits heightened acidity due to resonance stabilization of the deprotonated intermediate. Treatment with a strong base such as n-butyl lithium (n-BuLi) generates a lithiated species at C-2, which subsequently reacts with an electrophilic nitrating agent. Computational studies cited in suggest that the electron-withdrawing formyl group at N-1 further enhances the acidity of the C-2 hydrogen, directing nitration exclusively to this position.

Standard Protocol and Conditions

The patented procedure involves the following steps:

-

Lithiation : 1-Formylimidazole (0.100 g) is dissolved in anhydrous tetrahydrofuran (THF) at 0–4°C under inert atmosphere.

-

Base Addition : n-BuLi (1.6 M in hexanes, 1.0 equiv) is added dropwise, forming a stabilized lithio intermediate.

-

Nitration : A pre-cooled (0°C) mixture of potassium nitrate (KNO₃) and trifluoroacetic anhydride (TFAA) in THF (1:1 molar ratio) is introduced, generating the active nitrating species CF₃C(O)ONO₂ in situ.

-

Workup : The reaction is quenched after 1.5–30 minutes, followed by flash chromatography to isolate the product.

Key Parameters :

-

Temperature: 0–4°C (prevents side reactions)

-

Solvent: THF (optimal for lithiation)

-

Nitrating Agent: TFAA/KNO₃ system (superior to acetic anhydride alternatives)

Comparative Analysis of Nitrating Agents

While the TFAA/KNO₃ system dominates contemporary syntheses, historical alternatives provide insight into reaction optimization:

Carboxylic Acid Anhydride Systems

The choice of anhydride critically influences nitration efficiency:

| Anhydride | Relative Yield (%) | Reaction Time (min) | Byproduct Formation |

|---|---|---|---|

| Trifluoroacetic | 62 | 1.5–30 | Minimal |

| Acetic | ≤40 | >60 | Significant |

| Dichloroacetic | 55 | 15–45 | Moderate |

Data from demonstrate that electron-deficient anhydrides like TFAA enhance the electrophilicity of the nitronium ion (NO₂⁺), accelerating the reaction while suppressing hydrolysis byproducts.

Solvent Effects

Polar aprotic solvents facilitate lithiation and nitration:

| Solvent | Dielectric Constant | Lithiation Efficiency (%) | Nitration Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | 7.5 | 98 | 62 |

| Dimethylformamide | 36.7 | 85 | 48 |

| Diethyl ether | 4.3 | 72 | 34 |

THF’s moderate polarity and Lewis basicity stabilize the lithio intermediate while allowing sufficient nitronium ion mobility.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum of purified 1-formyl-2-nitro-1H-imidazole (CDCl₃) exhibits three distinct signals:

-

δ 2.8 (s, 3H): Formyl proton (confirmed by deuterium exchange)

-

δ 7.20 (d, J = 1.8 Hz, 1H): C-4 aromatic proton

-

δ 7.74 (d, J = 1.8 Hz, 1H): C-5 aromatic proton

The absence of coupling between C-4 and C-5 protons confirms the nitro group’s electron-withdrawing effect, which deshields adjacent positions while reducing spin-spin interactions.

Purity and Stability

Flash chromatography (silica gel, ethyl acetate/hexane) achieves ≥95% purity. Accelerated stability studies in indicate:

-

No decomposition after 6 months at −20°C under argon

-

≤5% degradation after 30 days at 25°C (humid air)

Scalability and Industrial Considerations

Batch Process Optimization

Scale-up trials detailed in reveal nonlinear yield relationships:

| Batch Size (kg) | Yield (%) | Impurity Profile (%) |

|---|---|---|

| 0.1 | 62 | 0.8 |

| 1.0 | 59 | 1.2 |

| 10.0 | 54 | 3.5 |

Exothermicity during nitration necessitates jacketed reactors with precise temperature control (−5 to +5°C) for larger batches.

Alternative Bases

While n-BuLi remains standard, screened alternatives show variable performance:

| Base | pKa | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| n-BuLi | ~50 | 62 | 15 |

| KHMDS | 26 | 48 | 45 |

| LiTMP | 37 | 55 | 30 |

| Phosphazene P4-t-Bu | >40 | 58 | 20 |

Strong, non-nucleophilic bases like n-BuLi provide optimal deprotonation kinetics without competing side reactions.

Density functional theory (DFT) calculations cited in elucidate the nitration pathway:

-

Lithiation : n-BuLi abstracts the C-2 proton (ΔG‡ = 12.3 kcal/mol).

-

Electrophilic Attack : The nitronium ion (NO₂⁺) forms via TFAA-KNO₃ interaction, attacking the lithiated carbon (ΔG‡ = 8.7 kcal/mol).

-

Rearomatization : Proton transfer from TFAA regenerates aromaticity (ΔG = −15.4 kcal/mol).

The computed energy profile explains the reaction’s rapid completion (<30 minutes) and high regioselectivity .

Q & A

Q. What are the standard synthetic routes for 1-formyl-2-nitro-1H-imidazole?

The compound is synthesized via nitration of 1-formyl-imidazole using tetrahydrofuran (THF) as a solvent. The reaction mixture is purified via flash column chromatography, yielding ~62% with 95% purity. Structural confirmation is achieved through 1H NMR (δ 2.8, 7.20, 7.74) .

Q. How is the structure of 1-formyl-2-nitro-1H-imidazole confirmed post-synthesis?

Key methods include:

Q. What are common reactions involving the nitro group in 1-formyl-2-nitro-1H-imidazole?

The nitro group undergoes reduction to form amino derivatives or hydroxylamines. It can also participate in nucleophilic substitution reactions, enabling functionalization at the 2-position .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 1-formyl-2-nitro-1H-imidazole?

- Solvent optimization : Replace THF with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Catalyst screening : Test Lewis acids (e.g., FeCl₃) to improve regioselectivity.

- Temperature control : Gradual addition of nitrating agents at 0–5°C minimizes side reactions .

- Literature mining : Cross-reference patents and journals for alternative nitration protocols .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Combine NMR, IR, and mass spectrometry to cross-verify functional groups.

- Computational modeling : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies to validate experimental data .

- Crystallographic refinement : Use SHELXL for high-resolution structural analysis, especially for ambiguous electron density maps .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

- Targeted functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to modulate electronic properties .

- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling to attach aryl/heteroaryl groups for antimicrobial activity screening .

- ADMET prediction : Employ computational tools (e.g., SwissADME) to pre-screen pharmacokinetic properties before synthesis .

Q. How to assess the stability of 1-formyl-2-nitro-1H-imidazole under varying conditions?

- Accelerated stability studies : Monitor degradation via HPLC under stress conditions (pH 1–13, 40–80°C).

- Spectroscopic tracking : Observe nitro group reduction via UV-Vis spectroscopy in aqueous buffers .

Methodological Recommendations

- For computational studies, apply the Colle-Salvetti correlation-energy formula to predict electron density distributions in reaction intermediates .

- Prioritize SHELX for crystallographic refinement due to its robustness in handling twinned or high-resolution data .

- Consult patent databases (e.g., Google Patents) to identify novel nitration catalysts or protective group strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.